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Technical Support Center: The PERFORM Trial
This technical support center provides detailed information for researchers, scientists, and drug

development professionals on the premature termination of the Terutroban PERFORM

(Prevention of cerebrovascular and cardiovascular Events of ischemic origin with teRutroban
in patients with a history oF ischemic strOke or tRansient ischeMic attack) trial.

Frequently Asked Questions (FAQs)
Q1: Why was the Phase III PERFORM trial for terutroban stopped prematurely?

The PERFORM trial was stopped prematurely for futility.[1][2] This decision was based on a

recommendation from the independent Data Monitoring Committee on October 12, 2009.[1]

The committee concluded that the study was highly unlikely to demonstrate any significant

benefit of terutroban compared to aspirin for the secondary prevention of cerebrovascular and

cardiovascular ischemic events.[1]

Q2: What were the specific futility criteria for the PERFORM trial?

The predefined futility criteria stipulated that the trial would be considered for termination if the

observed hazard ratio (HR) for the primary endpoint was greater than 1 and the 95%

confidence interval (CI) was greater than 0.93.[1] The interim analysis met these conditions,

indicating that terutroban was not performing better than aspirin and was unlikely to do so

even if the trial continued.
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Q3: What was the primary efficacy endpoint of the PERFORM trial?

The primary efficacy endpoint was a composite of major vascular events, including fatal or non-

fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding

hemorrhagic death).

Q4: How did the outcomes for terutroban compare to aspirin in the final analysis?

The final analysis showed no significant difference between the two treatment groups for the

primary endpoint. The primary endpoint occurred in 11% of patients in both the terutroban and

aspirin groups, with a hazard ratio of 1.02 (95% CI 0.94–1.12). Furthermore, terutroban did not

demonstrate superiority in secondary or tertiary endpoints and was associated with a slight

increase in minor bleeding events compared to aspirin (12% vs. 11%; HR 1.11, 95% CI 1.02–

1.21).

Q5: What is the mechanism of action for terutroban?

Terutroban is a selective antagonist of the thromboxane prostanoid (TP) receptor. By blocking

this receptor, it inhibits the actions of thromboxane A2 (TXA2), a potent mediator of platelet

aggregation and vasoconstriction. The therapeutic goal was to reduce the risk of clot formation

and ischemic events.

Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the PERFORM trial that led

to its termination.

Parameter Terutroban Aspirin
Hazard Ratio (95%
CI)

Patients Analyzed 9,556 9,544 N/A

Mean Follow-up

(months)
28.3 28.3 N/A

Primary Endpoint

Events
1,091 (11%) 1,062 (11%) 1.02 (0.94–1.12)

Minor Bleeding Events 1,147 (12%) 1,045 (11%) 1.11 (1.02–1.21)
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Experimental Protocols
PERFORM Trial Methodology

The PERFORM study was a large-scale, international, randomized, double-blind, parallel-group

Phase III clinical trial.

Objective: To compare the efficacy and safety of terutroban versus aspirin for the secondary

prevention of major vascular events in patients with recent cerebral ischemic events.

Patient Population: The trial enrolled patients who had experienced an ischemic stroke within

the previous three months or a transient ischemic attack (TIA) within the previous eight days.

Randomization and Blinding: A total of 19,120 patients from 802 centers across 46 countries

were randomized. Using a central interactive response system, patients were allocated in a

1:1 ratio to receive either terutroban or aspirin. Both patients and investigators were

masked to the treatment allocation.

Treatment Regimen:

Terutroban Group: Received 30 mg of terutroban orally once daily.

Aspirin Group: Received 100 mg of aspirin orally once daily.

Statistical Analysis Plan: The trial was designed as an event-driven study to first test for non-

inferiority of terutroban to aspirin (with a non-inferiority margin of 1.05 for the HR), followed

by a test for superiority. The Data Monitoring Committee conducted two interim efficacy

analyses, with the second including a futility analysis. The intention-to-treat principle was

used for the final analysis.
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Caption: Thromboxane A2 signaling pathway and the inhibitory action of Terutroban.
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Experimental Workflow Diagram
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Caption: Workflow of the prematurely stopped PERFORM clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1683094?utm_src=pdf-custom-synthesis
https://redheracles.net/media/upload/research/pdf/216165271339148799.pdf
https://pubmed.ncbi.nlm.nih.gov/21616527/
https://pubmed.ncbi.nlm.nih.gov/21616527/
https://www.benchchem.com/product/b1683094#why-the-terutroban-perform-trial-was-stopped-prematurely-for-futility
https://www.benchchem.com/product/b1683094#why-the-terutroban-perform-trial-was-stopped-prematurely-for-futility
https://www.benchchem.com/product/b1683094#why-the-terutroban-perform-trial-was-stopped-prematurely-for-futility
https://www.benchchem.com/product/b1683094#why-the-terutroban-perform-trial-was-stopped-prematurely-for-futility
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683094?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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